Cas no 80434-33-9 (1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-)

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- structure
80434-33-9 structure
상품 이름:1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
CAS 번호:80434-33-9
MF:C24H32O6
메가와트:416.507287979126
CID:837503
PubChem ID:91895362

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 화학적 및 물리적 성질

이름 및 식별자

    • γ-Diasarone
    • (1S,2S,3S)-1-Ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyp henyl)indane
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R...
    • GAMMA-DIASARONE
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1α,2β,3α)- (ZCI)
    • rel-(1R,2R,3R)-1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene (ACI)
    • 2,3-Dihydro-4,5,7-trimethoxy-1-ethyl-2-methyl-3-(2,4,5-trimethoxyphenyl)indene
    • Diasarone 2
    • HX5LD59PRB
    • Rel-(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
    • Diasarone, gamma-
    • DTXSID701115784
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1alpha,2beta,3alpha)-
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1R,2R,3R)-rel-
    • 80434-33-9
    • rel-(1R,2R,3R)-1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene
    • AKOS032962398
    • FS-9047
    • -Diasarone
    • SCHEMBL5280061
    • 1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene, 9CI
    • 1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
    • g-Diasarone
    • (1S,2S,3S)-1-ETHYL-4,5,7-TRIMETHOXY-2-METHYL-3-(2,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1H-INDENE
    • [ "" ]
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
    • 인치: 1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1
    • InChIKey: ZPOQFZFDKXZAGL-RXSFTSLZSA-N
    • 미소: O(C1C(OC)=CC(OC)=C2C=1[C@H](C1C=C(OC)C(OC)=CC=1OC)[C@H]([C@@H]2CC)C)C

계산된 속성

  • 정밀분자량: 416.22000
  • 동위원소 질량: 416.22
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 30
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 530
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 3
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 55.4A^2
  • 소수점 매개변수 계산 참조값(XlogP): 5.2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.1±0.1 g/cm3
  • 융해점: 99-100°C
  • 비등점: 495.4±45.0 °C at 760 mmHg
  • 플래시 포인트: 192.4±28.6 °C
  • PSA: 55.38000
  • LogP: 5.01340
  • 증기압: 0.0±1.2 mmHg at 25°C

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 보안 정보

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TargetMol Chemicals
TN4095-5 mg
gamma-Diasarone
80434-33-9 98%
5mg
¥ 3,330 2023-07-10
TargetMol Chemicals
TN4095-1 mL * 10 mM (in DMSO)
gamma-Diasarone
80434-33-9 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN4095-1 ml * 10 mm
gamma-Diasarone
80434-33-9
1 ml * 10 mm
¥ 3430 2024-07-19
TargetMol Chemicals
TN4095-5mg
gamma-Diasarone
80434-33-9
5mg
¥ 3330 2024-07-19

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Chlorotrimethylsilane Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  45 °C
참조
Acid-catalyzed dimerization of α-asarone and anticancer evaluation of the dimers
Xu, Yingying; et al, Youji Huaxue, 2013, 33(9), 1982-1987

Synthetic Routes 2

반응 조건
1.1 Catalysts: Silver triflate ,  Gold(I) chloride Solvents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  16.5 h, rt
참조
Gold-Catalyzed Dimeric Cyclization of Isoeugenol and Related 1-Phenylpropenes in Ionic Liquid: Environmentally Friendly and Stereoselective Synthesis of 1,2,3-Trisubstituted 2,3-Dihydro-1H-indenes
Morita, Nobuyoshi; et al, Synthesis, 2016, 48(12), 1927-1933

Synthetic Routes 3

반응 조건
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures
Lantano, Beatriz; et al, Magnetic Resonance in Chemistry, 2017, 55(7), 619-633

Synthetic Routes 4

반응 조건
1.1 Solvents: Chloroform ;  1 h, reflux
참조
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Synthetic Routes 5

반응 조건
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
참조
Scope of the formal [3 + 2] cycloaddition for the synthesis of substituted 3-arylindanes and related compounds
Lantano, Beatriz; et al, Tetrahedron, 2008, 64(18), 4090-4102

Synthetic Routes 6

반응 조건
1.1 Reagents: Tin tetrachloride ,  α-Ethyl-3-hydroxybenzenemethanol Solvents: Dichloromethane ;  30 min, 0 °C
참조
Scope of the formal [3 + 2] cycloaddition for the synthesis of substituted 3-arylindanes and related compounds
Lantano, Beatriz; et al, Tetrahedron, 2008, 64(18), 4090-4102

Synthetic Routes 7

반응 조건
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min
참조
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Synthetic Routes 8

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min
참조
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Synthetic Routes 9

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 70 °C
참조
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Raw materials

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Preparation Products

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 관련 문헌

추천 기사

추천 공급업체
上海贤鼎生物科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
上海贤鼎生物科技有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taian Jiayue Biochemical Co., Ltd